4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol
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Overview
Description
4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol is an organic compound that features a complex structure with a pyrimidine ring substituted with a methoxyphenyl group and an amino group attached to a phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and 2-methylpyrimidine.
Substitution Reactions: The methoxyphenyl group is introduced through nucleophilic aromatic substitution reactions.
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under suitable conditions.
Hydroxylation: The phenol group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a phenol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-19-17(13-3-9-16(23-2)10-4-13)11-18(20-12)21-14-5-7-15(22)8-6-14/h3-11,22H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQVFIDXWVMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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